molecular formula C18H20N2O3 B4511069 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzamide

2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzamide

Cat. No. B4511069
M. Wt: 312.4 g/mol
InChI Key: WRVYZRVRCIWSJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzamide involves complex organic reactions, often starting from readily available phenols or anilines. For example, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols was used to synthesize dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showcasing the types of synthetic strategies that might be applicable (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using X-ray diffraction analysis, providing insight into the stereoselectivity and geometric configurations of the synthesized molecules. For instance, the configuration around the double bond of major stereoisomers has been established unequivocally for certain derivatives (Gabriele et al., 2006).

Chemical Reactions and Properties

Compounds structurally similar to 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzamide exhibit various chemical reactions, including acylation, amidation, and cyclization. These reactions are pivotal in modifying the compound's chemical structure and properties for specific purposes, such as enhancing its activity or solubility (Gabriele et al., 2006).

properties

IUPAC Name

2-methyl-3-[2-(3-methylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-6-4-7-14(10-11)23-13(3)18(22)20-16-9-5-8-15(12(16)2)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYZRVRCIWSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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